2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
Description
The compound 2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide features a fluorinated phenoxy group linked to an acetamide scaffold, which is further connected to a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl moiety. This structural complexity confers unique physicochemical properties, including conformational flexibility from the oxan ring and electronic modulation from the fluorine and methoxy substituents. Such attributes are critical for interactions with biological targets, particularly in central nervous system (CNS) or enzyme-targeting therapeutics .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-18-8-4-2-6-16(18)21(10-12-26-13-11-21)15-23-20(24)14-27-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUYXBSWNCOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide (CAS Number: 1091157-30-0) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The presence of a fluorophenoxy group and an oxan moiety contributes to its unique chemical properties, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FNO4 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1091157-30-0 |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may bind to specific receptors, altering signaling cascades that influence cellular responses.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, related phenolic compounds have been evaluated for their ability to scavenge free radicals using assays like ABTS radical scavenging, demonstrating effective antioxidant capacities crucial for therapeutic applications in oxidative stress-related diseases .
Antitumor Activity
Preliminary studies suggest potential antitumor activity associated with the compound. In vitro assays have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against established cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing phenolic and oxan groups have been associated with the inhibition of pro-inflammatory cytokines, indicating a possible mechanism through which this compound could exert therapeutic effects in inflammatory diseases .
Case Studies
- Study on Antioxidant Properties : A study conducted on related compounds highlighted the significant antioxidant activity observed through various assays, suggesting that modifications in the chemical structure can enhance these properties .
- Antitumor Efficacy : In a comparative analysis, derivatives similar to this compound were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
- Inflammation Model : A model assessing the anti-inflammatory effects showed that compounds with similar functionalities reduced inflammatory markers significantly when tested in vitro .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Target vs. Y300-0204 : The oxan ring in the target compound replaces the 4-methylbenzyl group in Y300-0204, likely improving metabolic stability and target engagement due to reduced steric hindrance and enhanced flexibility .
- Target vs. BG15208: The dichlorophenoxy group in BG15208 increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s monofluorophenoxy group .
- Sulfamoyl vs. Sulfonyl Analogs : Compounds with sulfamoyl () or sulfonyl () groups exhibit distinct electronic profiles. Sulfamoyl groups may improve solubility via hydrogen bonding, while sulfonyl groups enhance electron-withdrawing effects, influencing receptor binding kinetics .
Pharmacokinetic and Toxicity Profiles
- logP and Solubility : Y300-0204’s logP of 3.08 () indicates moderate lipophilicity, whereas the target compound’s logP is likely higher due to the oxan ring. This may affect absorption and distribution .
- Metabolic Stability : The oxan ring in the target compound may reduce cytochrome P450-mediated metabolism compared to benzyl or thiophene-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
